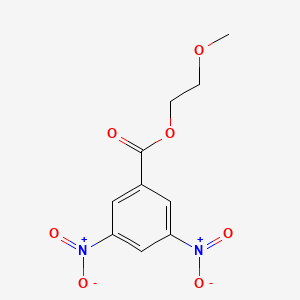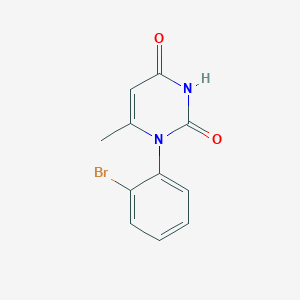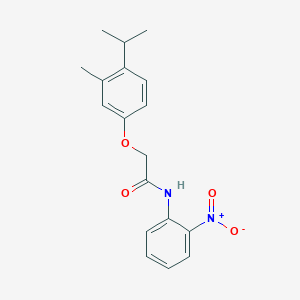![molecular formula C19H19FN2O2 B4945028 3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole](/img/structure/B4945028.png)
3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This particular compound features a unique structure with a dimethoxyphenyl group and a fluoroethyl group attached to the pyrazole ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(2,5-dimethoxyphenyl)pyrazole. This intermediate can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent .
For the final compound, the intermediate is further reacted with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. The reaction conditions often involve the use of a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)pyrazole
- 3-(2,4-Dimethoxyphenyl)pyrazole
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
Uniqueness
3-[3-(2,5-Dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole is unique due to the presence of both the dimethoxyphenyl and fluoroethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)phenyl]-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-23-16-6-7-19(24-2)17(13-16)14-4-3-5-15(12-14)18-8-10-22(21-18)11-9-20/h3-8,10,12-13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEGOGZAXXSJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2)C3=NN(C=C3)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4944951.png)

![N-(4-ethoxyphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4944957.png)
![3-{[(4-Methylphenyl)sulfonyl]methyl}-N~1~-phenylbenzamide](/img/structure/B4944972.png)

![S-[2-(acetylamino)ethyl] 4-fluorobenzenecarbothioate](/img/structure/B4944982.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944997.png)
![(2S)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-isopropyl-4-methylpiperazine](/img/structure/B4945004.png)
![1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-](/img/structure/B4945006.png)
![3-{[(2,3-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4945015.png)
![dimethyl 2-{[2-(methylthio)benzoyl]amino}terephthalate](/img/structure/B4945037.png)
![Tert-butyl 2-[(4-fluorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4945048.png)
